(S)-Ethyl piperidine-3-carboxylate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the enzymatic formation of piperine from piperoyl coenzyme A and piperidine has been identified in black pepper fruits . Another study presents a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines .
Molecular Structure Analysis
The molecular structure of similar compounds like “Methyl piperidine-3-carboxylate hydrochloride” has been analyzed . The InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H
.
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the formation of piperine from piperoyl coenzyme A and piperidine involves a piperine synthase . Another study discusses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “Methyl piperidine-3-carboxylate hydrochloride” have been analyzed . The molecular weight is 143.18 g/mol and the InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H
.
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
In one specific case, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .
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Pharmaceutical Industry
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Chiral Optimization
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Synthesis of Antitubercular Agents
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Aminopyrazine Inhibitors
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Protein Kinase D Inhibitors
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Scalable Catalyst
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Pharmaceutical Industry
-
Chiral Optimization
-
Synthesis of Antitubercular Agents
-
Aminopyrazine Inhibitors
-
Protein Kinase D Inhibitors
-
Scalable Catalyst
Future Directions
The future directions in the research of similar compounds involve the development of efficient and sustainable methods for the synthesis of nitrogen heterocycles . These methods could be useful for key transformations in the syntheses of antipsychotic drugs and the preparation of important intermediates in synthetic routes of certain therapeutics .
properties
IUPAC Name |
ethyl (3S)-piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGLOKZSLNARG-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662883 |
Source
|
Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl piperidine-3-carboxylate hydrochloride | |
CAS RN |
115655-08-8 |
Source
|
Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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